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molecular formula C28H24N2 B8558803 N,N,N',N'-Tetraphenyl-2-butyne-1,4-diamine

N,N,N',N'-Tetraphenyl-2-butyne-1,4-diamine

Cat. No. B8558803
M. Wt: 388.5 g/mol
InChI Key: NSEDVVNTDAMRCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05151459

Procedure details

A vigorously stirred mixture of diphenylamine (174 g, 1.03 mol) and 1,4-dichlorobut-2-yne (23 g, 0.19 mol) is heated at 85° C. for 72 hours. The black mixture is allowed to cool to room temperature and is then taken up in diethyl ether. Diphenylamine hydrochloride is removed by filtration and the solvent is removed in vacuo leaving a black oil. The oil is extracted with several 200 ml portions of hot hexane. The extracts are allowed to stand whereupon a solid crystallizes. The solid is collected and is then recrystallized from hexane to give 21 g (29% yield) of the title compound as a tan solid melting at 84°-86° C.
Quantity
174 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
29%

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[CH2:15][C:16]#[C:17][CH2:18]Cl>C(OCC)C>[C:8]1([N:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH2:15][C:16]#[C:17][CH2:18][N:7]([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
174 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=CC=CC=C1
Name
Quantity
23 g
Type
reactant
Smiles
ClCC#CCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
Diphenylamine hydrochloride is removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
leaving a black oil
EXTRACTION
Type
EXTRACTION
Details
The oil is extracted with several 200 ml portions of hot hexane
CUSTOM
Type
CUSTOM
Details
crystallizes
CUSTOM
Type
CUSTOM
Details
The solid is collected
CUSTOM
Type
CUSTOM
Details
is then recrystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N(CC#CCN(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 28.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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